molecular formula C19H18N4O5S B2655823 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 865161-14-4

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No. B2655823
CAS RN: 865161-14-4
M. Wt: 414.44
InChI Key: NTPSQBONRNEZDI-VZCXRCSSSA-N
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Description

This compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Anticancer Applications

  • Thiazolides, including compounds similar to the specified chemical, have shown potential in inducing apoptosis in colorectal tumor cells. This suggests a potential use in cancer therapy. Thiazolides interact with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is often overexpressed in tumors, including colon carcinomas (Brockmann et al., 2014).

Antimicrobial and Antiparasitic Applications

  • Thiazolides, including similar compounds, exhibit a broad spectrum of activity against a variety of helminths, protozoa, enteric bacteria, and viruses infecting animals and humans (Hemphill et al., 2012).
  • Benzothiazole derivatives, closely related to the specified compound, show significant antimicrobial activities, including antiviral effects against tobacco mosaic virus and antibacterial effects against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum (Tang et al., 2019).

Antidiabetic and Hypolipidemic Applications

  • Certain thiazolidinedione ring containing molecules, structurally similar to the specified chemical, have been tested for hypoglycemic activity and for their cholesterol and triglyceride lowering effect in a type-2 diabetes model (Mehendale-Munj et al., 2011).

Anti-Inflammatory Applications

  • Acetamido pyrrolyl azoles, which have some structural similarities, have shown promising anti-inflammatory activities (Sowmya et al., 2017).

Antioxidant Properties

  • N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related compounds have exhibited antioxidant activities, suggesting potential application in conditions caused by oxidative stress (Koppireddi et al., 2013).

Future Directions

Future research could involve synthesizing this compound and evaluating its potential biological activities. This could include testing its cytotoxic activity against various cancer cell lines, similar to related compounds .

properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-12(24)20-13-7-8-16-17(11-13)29-19(22(16)9-10-28-2)21-18(25)14-5-3-4-6-15(14)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPSQBONRNEZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

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